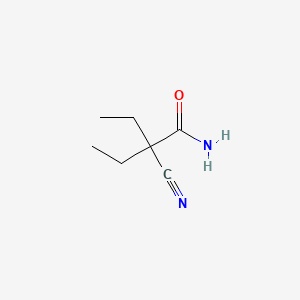

Butyramide, 2-cyano-2-ethyl-

Description

Contextualization within the Broader Field of Amide Chemistry

Amides are a cornerstone of organic and biological chemistry, most notably forming the peptide bonds that constitute the backbone of proteins. researchgate.net The amide functional group is characterized by a carbonyl group linked to a nitrogen atom, which imparts significant stability due to resonance. researchgate.net Amides are generally less reactive than other carboxylic acid derivatives, a characteristic that is crucial for their stability in biological systems. researchgate.net The chemistry of amides is vast, encompassing a wide range of reactions such as hydrolysis, reduction, and rearrangements. The presence of substituents on the carbon alpha to the carbonyl and on the nitrogen atom can profoundly influence the amide's reactivity.

Role and Significance of the Nitrile Moiety in Organic Synthesis

The nitrile or cyano group (-C≡N) is a versatile functional group in organic synthesis, primarily due to its strong electron-withdrawing nature and its ability to be converted into a variety of other functional groups. nih.gov Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. nih.gov This transformative potential makes nitrile-containing compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov The presence of a nitrile group can also influence the acidity of adjacent C-H bonds, enabling a range of carbon-carbon bond-forming reactions.

Classification and Structural Features within Butyramide (B146194) Derivatives

Butyramide is the amide derivative of butyric acid. nih.gov Derivatives of butyramide are classified based on the substituents attached to the butyramide core. 2-Cyano-2-ethylbutyramide is specifically an α,α-disubstituted butyramide, meaning it has two substituents—a cyano group and an ethyl group—on the carbon atom adjacent to the carbonyl group. This substitution pattern creates a quaternary carbon center, which introduces significant steric hindrance. This steric congestion can influence the molecule's conformational preferences and its reactivity in chemical transformations.

Below is a data table outlining the key structural features of 2-Cyano-2-ethylbutyramide.

| Feature | Description |

| IUPAC Name | 2-cyano-2-ethylbutanamide nih.gov |

| Molecular Formula | C₇H₁₂N₂O nih.gov |

| Molecular Weight | 140.18 g/mol nih.gov |

| Functional Groups | Amide, Nitrile |

| Key Structural Aspect | Quaternary α-carbon |

Overview of Research Trajectories Relevant to 2-Cyano-2-ethylbutyramide

While specific research focusing exclusively on 2-cyano-2-ethylbutyramide is not extensively documented in publicly available literature, its structural motifs suggest several potential research directions. The synthesis of α,α-disubstituted α-amino acids, which are valuable building blocks in medicinal chemistry due to their ability to induce specific conformations in peptides, represents a significant area of research. nih.gov The development of methods for the asymmetric synthesis of such compounds is a key challenge. nih.gov

Research into the reactivity of α,α-disubstituted cyanoacetamides, a class of compounds to which 2-cyano-2-ethylbutyramide belongs, is another relevant trajectory. These compounds can serve as precursors to a variety of heterocyclic structures and other complex molecules. researchgate.net For instance, the synthesis of derivatives such as 2-(3-cyanopentan-3-ylcarbamoylamino)-2-ethylbutanamide highlights the potential for elaborating the core structure into more complex pharmaceutical or agrochemical candidates. chemsynthesis.com

Furthermore, the investigation of the unique reactivity conferred by the geminal cyano and amide groups on a sterically hindered center could lead to the discovery of novel chemical transformations. The hydrolysis or reduction of 2-cyano-2-ethylbutyramide, for example, would yield interesting difunctional molecules that could be valuable in polymer or materials science. The exploration of its coordination chemistry with various metals could also unveil catalytic applications.

The table below summarizes potential research areas for 2-Cyano-2-ethylbutyramide based on the chemistry of related compounds.

| Research Area | Potential Application | Rationale |

| Asymmetric Synthesis | Chiral Building Blocks | Access to enantiomerically pure α,α-disubstituted amino acids and amides. |

| Heterocyclic Synthesis | Novel Scaffolds | Use as a precursor for creating diverse five- and six-membered rings. researchgate.net |

| Medicinal Chemistry | Drug Discovery | Derivatives may exhibit biological activity due to their constrained conformation. |

| Materials Science | Polymer Synthesis | The difunctional nature after transformation could be used to create novel polymers. |

Structure

3D Structure

Properties

CAS No. |

18705-38-9 |

|---|---|

Molecular Formula |

C7H12N2O |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-cyano-2-ethylbutanamide |

InChI |

InChI=1S/C7H12N2O/c1-3-7(4-2,5-8)6(9)10/h3-4H2,1-2H3,(H2,9,10) |

InChI Key |

BYVLOVMMSJVLMC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C#N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Reaction Pathways for 2 Cyano 2 Ethylbutyramide and Analogues

Direct Chemical Synthesis Approaches

Direct synthesis of 2-cyano-2-ethylbutyramide is typically approached through a multi-step sequence involving the formation of the carbon skeleton followed by the introduction or modification of functional groups.

Precursor Selection and Derivatization Strategies

The logical precursors for the synthesis of 2-cyano-2-ethylbutyramide are derivatives of cyanoacetic acid or cyanoacetamide, which provide the core C-N and cyano functionalities. A common and versatile starting material is ethyl cyanoacetate (B8463686). researchgate.netresearchgate.net This precursor contains an active methylene (B1212753) group that is readily deprotonated, facilitating subsequent alkylation reactions.

A plausible synthetic strategy involves the sequential alkylation of ethyl cyanoacetate with an ethyl halide, such as ethyl bromide, in the presence of a suitable base. The initial monoalkylation would yield ethyl 2-cyanobutanoate, which would then undergo a second ethylation to form ethyl 2-cyano-2-ethylbutyrate. The choice of base and reaction conditions is crucial to promote the desired dialkylation.

Alternatively, cyanoacetamide itself can be used as a starting material. orgsyn.org The active methylene group in cyanoacetamide can also be alkylated, although the reaction conditions might need to be adjusted to accommodate the amide functionality.

Amide Bond Formation via Carboxylic Acid and Amine Derivatives

The final step in many synthetic routes to 2-cyano-2-ethylbutyramide is the formation of the primary amide. If the synthetic pathway proceeds through ethyl 2-cyano-2-ethylbutyrate, a direct conversion to the amide can be achieved via ammonolysis. This reaction involves treating the ester with ammonia (B1221849). A general procedure for the ammonolysis of an ester to an amide involves reacting the ester with aqueous ammonia. For instance, cyanoacetamide can be prepared by treating ethyl cyanoacetate with concentrated aqueous ammonia, with yields reported between 86-88%. orgsyn.org

Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid, 2-cyano-2-ethylbutyric acid. This carboxylic acid can then be converted to the amide using standard amide bond-forming reagents. However, this adds an extra step to the synthesis.

A direct synthesis of a related compound, N,N-diethyl-2-cyanoacetamide, has been reported by reacting cyanoacetic acid with N,N-diethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent such as tetrahydrofuran. quickcompany.in This approach could potentially be adapted for the synthesis of 2-cyano-2-ethylbutyramide by using ammonia as the amine source, although the direct use of ammonia with coupling agents can be challenging.

| Precursor | Reagent(s) | Product | Yield (%) | Reference |

| Ethyl cyanoacetate | Aqueous Ammonia | Cyanoacetamide | 86-88 | orgsyn.org |

| Cyanoacetic acid | N,N-Diethylamine, DCC | N,N-Diethyl-2-cyanoacetamide | Not specified | quickcompany.in |

Introduction of Cyano and Ethyl Substituents in Butyramide (B146194) Core

The introduction of the cyano and two ethyl groups at the α-position is a key challenge in the synthesis of 2-cyano-2-ethylbutyramide. A common strategy is the dialkylation of a precursor containing an active methylene group.

A representative procedure for the alkylation of a related system involves the use of sodium ethoxide as a base to deprotonate the active methylene compound in absolute ethanol (B145695). The resulting enolate is then treated with an alkyl halide. For the synthesis of ethyl (1-ethylpropylidene)methylcyanoacetate, a solution of sodium ethoxide in ethanol is treated with ethyl (1-ethylpropylidene)cyanoacetate, followed by the rapid addition of methyl iodide. orgsyn.org This method, adapted for the diethylation of ethyl cyanoacetate, would involve the sequential addition of two equivalents of an ethylating agent, such as ethyl bromide, in the presence of a strong base like sodium ethoxide.

The reaction is typically performed at low temperatures during the deprotonation step, followed by heating to drive the alkylation to completion. The progress of the reaction can be monitored until the reaction mixture becomes neutral.

| Starting Material | Base | Alkylating Agent | Product | Reference |

| Ethyl (1-ethylpropylidene)cyanoacetate | Sodium Ethoxide | Methyl Iodide | Ethyl (1-ethylpropenyl)methylcyanoacetate | orgsyn.org |

| Diethyl malonate | Sodium Ethoxide | Ethyl Bromide | Diethyl diethylmalonate | sciencemadness.org |

Regioselective and Chemoselective Transformations

In the synthesis of 2-cyano-2-ethylbutyramide, regioselectivity is primarily a concern during the alkylation step. The deprotonation of ethyl cyanoacetate or cyanoacetamide occurs exclusively at the α-carbon due to the acidifying effects of the adjacent cyano and carbonyl/amide groups.

Chemoselectivity becomes important in the final amidation step, especially if the precursor is an ester. The ammonolysis of the ester group must proceed without affecting the cyano group. Generally, the cyano group is stable under the conditions used for ammonolysis of esters.

Catalytic Approaches in Butyramide Synthesis

Catalytic methods, particularly those employing organocatalysts, offer elegant solutions for the construction of chiral centers.

Organocatalytic Methods for C-C and C-N Bond Formation

While specific organocatalytic methods for the synthesis of 2-cyano-2-ethylbutyramide are not extensively documented, general principles of organocatalysis can be applied to achieve an asymmetric synthesis of related structures. The asymmetric alkylation of active methylene compounds is a well-established field in organocatalysis.

For instance, the asymmetric mono-alkylation of α-cyanocarboxylates has been achieved using chiral phase-transfer catalysts. researchgate.net Although this demonstrates the feasibility of creating a chiral center at the α-position, achieving a controlled diethylation to form a quaternary chiral center is more challenging.

Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds, have been successfully employed in various asymmetric transformations, including Michael additions and aldol (B89426) reactions. researchgate.net In principle, a chiral organocatalyst could be designed to catalyze the asymmetric diethylation of a cyanoacetate precursor, leading to an enantiomerically enriched version of 2-cyano-2-ethylbutyramide. However, the development of such a catalyst and the optimization of the reaction conditions would require significant research effort.

| Reaction Type | Catalyst Type | Substrate | Outcome | Reference |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | α-Cyanocarboxylates | Enantioselective mono-alkylation | researchgate.net |

| Asymmetric Michael Addition | Bifunctional Amine-Thiourea | Ketones, Nitroolefins | Enantio- and diastereoselective addition | researchgate.net |

Biocatalytic and Chemoenzymatic Synthesis of Butyramide Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for amide synthesis, offering high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net Enzymes, particularly nitrile hydratases and certain types of ligases, play a central role in these green synthetic strategies. researchgate.netnih.gov

Enzyme-Mediated Amide Bond Formation Mechanisms

The enzymatic synthesis of amides from nitriles is primarily catalyzed by nitrile hydratases (NHases). nih.gov These metalloenzymes, containing either an iron or cobalt center, facilitate the hydration of a nitrile to the corresponding amide. wikipedia.org The reaction mechanism involves the coordination of the nitrile to the metal center, followed by a nucleophilic attack of a water molecule, leading to the formation of the amide product. mines.edu This process is highly specific and avoids the harsh conditions and byproducts associated with chemical hydrolysis. nih.govlibretexts.org

Another significant class of enzymes for amide bond formation are the ATP-dependent amide bond synthases (ABSs) and ATP-grasp enzymes. rsc.org These enzymes activate a carboxylic acid at the expense of ATP. nih.gov Acyl-adenylate forming enzymes generate an acyl-adenylate intermediate, which can then react with an amine to form the amide bond. researchgate.netnih.gov In contrast, ATP-grasp enzymes utilize an acylphosphate intermediate to directly form the amide bond. rsc.orgnih.gov While not directly applicable to the synthesis of 2-cyano-2-ethylbutyramide from its corresponding nitrile, these enzymes are crucial for the synthesis of various other amide derivatives from carboxylic acid precursors.

Some nitrilases have also been found to catalyze the hydrolysis of amides to carboxylic acids, and in some cases, can produce small amounts of amide as a by-product from nitrile hydrolysis, suggesting a common tetrahedral intermediate. nih.gov However, their primary role is nitrile hydrolysis to carboxylic acids. nih.gov

Sequence and Structure-Guided Enzyme Mining for Biosynthesis

The discovery of novel and robust enzymes is crucial for expanding the scope of biocatalytic amide synthesis. Gene mining has become a valuable tool for identifying new enzymes with desired properties. nih.govfrontiersin.org By aligning specific sequence motifs of known enzymes, such as the metal-binding regions of Fe-type or Co-type nitrile hydratases, with existing sequence databases, researchers can identify new candidate enzymes from various microorganisms. nih.govwikipedia.orgfrontiersin.org

For instance, a nitrile hydratase from Pseudomonas putida F1 was successfully identified using this sequence-guided approach. nih.govfrontiersin.org Once a potential enzyme is identified, its gene can be cloned and expressed in a suitable host, such as E. coli, for characterization and potential industrial application. mines.edu

Structure-guided enzyme evolution is another powerful strategy. rsc.org By understanding the three-dimensional structure of an enzyme and the molecular details of its catalytic mechanism, researchers can rationally design mutations to improve properties like substrate specificity, activity, and stability. researchgate.netrsc.org For example, the crystal structure of BacD, an ATP-grasp enzyme, has provided insights that can guide the engineering of this enzyme for new synthetic applications. nih.gov

Table 2: Examples of Microorganisms Used in Enzyme Mining for Nitrile-Metabolizing Enzymes

| Microorganism Genus | Enzyme Type | Significance |

| Rhodococcus | Nitrile Hydratase nih.gov | First discovered NHase, used in industrial production of acrylamide (B121943) and nicotinamide (B372718). nih.govwikipedia.org |

| Pseudomonas | Nitrile Hydratase nih.govfrontiersin.org | Source of novel NHases identified through gene mining. nih.govfrontiersin.org |

| Actinobacteria | Nitrile Hydratase frontiersin.org | A phylum known to contain nitrile-degrading bacteria. frontiersin.org |

| Firmicutes | Nitrile Hydratase frontiersin.org | Another phylum of bacteria where NHases have been found. frontiersin.org |

Development of Green Chemistry Principles in Butyramide Synthesis

The application of green chemistry principles is paramount in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. hilarispublisher.comnih.govresearchgate.net Biocatalytic routes for butyramide synthesis are inherently greener than many traditional chemical methods. researchgate.net

The use of enzymes like nitrile hydratase for the synthesis of amides from nitriles operates under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, thereby reducing the need for volatile and hazardous organic solvents. researchgate.netmines.edu This approach aligns with the green chemistry principle of using safer solvents and reaction conditions. hilarispublisher.com

Furthermore, the high selectivity of enzymes minimizes the formation of byproducts, leading to higher purity and atom economy. researchgate.nethilarispublisher.com This reduces the need for extensive purification steps, which often consume large amounts of solvents and energy. hilarispublisher.com

The development of continuous-flow microreactors for enzyme-catalyzed reactions represents a significant advancement in green process chemistry. rsc.org This technology allows for shorter reaction times, increased product yields, and easier reuse of the immobilized enzyme catalyst, such as Novozym® 435, which has been used for the synthesis of nicotinamide derivatives. rsc.org The use of environmentally friendly solvents like tert-amyl alcohol further enhances the green credentials of such processes. rsc.org

Process Development and Optimization in Butyramide Synthesis (focus on chemical efficiency and purity)

Elucidation of Impurity Formation Mechanisms in Synthesis Pathways

A thorough understanding of impurity formation is critical for developing robust and efficient synthetic processes that deliver a final product of high purity. Impurities can arise from various sources, including raw materials, side reactions, or degradation of intermediates and the final product. nih.gov

In the context of synthesizing analogues of 2-cyano-2-ethylbutyramide, such as other cyanoacetamide derivatives, impurities can be introduced at multiple stages. For instance, in the synthesis of 2-cyano-N-(5-methylthiazol-2-yl)acetamide, which is formed by reacting 5-methylthiazol-2-amine with ethyl cyanoacetate, subsequent reactions can lead to a variety of heterocyclic byproducts. ekb.eg

The reaction conditions themselves can also be a source of impurities. For example, in the synthesis of brigatinib, it was observed that the solvent dimethylformamide (DMF) could pyrolyze at elevated temperatures, leading to the formation of an impurity. nih.gov Similarly, acidic conditions used in a synthesis step can cause the decomposition of an intermediate, generating other impurities. nih.gov

A systematic approach to identifying and controlling impurities involves:

Characterization of Impurities: Isolating and identifying the structure of impurities using techniques like HPLC, mass spectrometry, and NMR. researchgate.net

Mechanism Investigation: Proposing and confirming the formation mechanism of the identified impurities through controlled experiments. nih.gov For example, an impurity in the synthesis of istradefylline (B1672650) was found to result from the acylation of the intermediate A1 by excess diethylurea under basic or high-temperature conditions. researchgate.net

Process Modification: Adjusting reaction parameters such as temperature, solvent, and reagent stoichiometry to minimize the formation of specific impurities. nih.gov This could involve lowering the reaction temperature to prevent solvent degradation or carefully controlling the addition of reagents to avoid side reactions. nih.gov In some cases, redesigning the synthetic route entirely may be necessary to avoid problematic impurities. researchgate.net

2 Strategies for Process Improvement in Yield and Purity

The efficient synthesis of 2-cyano-2-ethylbutyramide and its analogues is contingent on the optimization of reaction conditions and purification methods to maximize product yield and purity. While specific detailed research on process improvements for 2-cyano-2-ethylbutyramide is not extensively documented in publicly available literature, strategies employed for structurally similar compounds, particularly substituted cyanoacetates and related nitrile compounds, offer valuable insights into potential optimization pathways. These strategies generally focus on reaction engineering, including stoichiometry and catalysis, as well as downstream processing for impurity removal.

Reaction Condition Optimization

The synthesis of α-cyano-α,α-dialkylacetamides and related esters often involves the alkylation of a cyanoacetate precursor. The yield and purity of the final product are highly dependent on the precise control of various reaction parameters.

Stoichiometry and Reactant Addition:

In the synthesis of related compounds like ethyl 2-cyano-4,4-dimethoxybutanoate, a significant improvement in yield has been observed by utilizing an excess of the cyanoacetate reactant. e3s-conferences.orggoogle.com For instance, using a molar ratio of ethyl 2-cyanoacetate to 2-bromo-1,1-dimethoxyethane (B145963) of 1.5:1.0 to 10.0:1.0 has been shown to increase the conversion rate to over 80%. e3s-conferences.orggoogle.com This strategy of using an excess of one reactant can drive the reaction towards the desired product and can also simplify purification, as the unreacted starting material can often be recovered and recycled. e3s-conferences.orggoogle.com

Furthermore, the method of addition of reagents can play a crucial role. In reactions involving a base such as a carbonate, portion-wise addition can help to control the reaction rate and exotherm, preventing the formation of byproducts that can arise from uncontrolled temperature increases. google.com

Catalysis and Reaction Time:

Reaction time and temperature are also key variables. Orthogonal experiments for the synthesis of ethyl cyanoacetate have demonstrated that optimizing these parameters, along with catalyst concentration and reactant molar ratios, can significantly enhance the esterification rate. e3s-conferences.org

Purification Strategies

The purity of the final product is paramount, and several techniques are employed to remove unreacted starting materials, catalysts, and byproducts.

Distillation and Recrystallization:

Recrystallization is another powerful technique for purifying solid products. For 2-cyanophenothiazine, a multi-step process involving dissolution in a mixed solvent system (e.g., toluene (B28343) and methanol), heating, and subsequent cooling has been shown to yield a product with a purity of over 99.6%. google.com The choice of solvent system is critical for effective purification by recrystallization.

Chromatographic Methods:

For complex mixtures or when high purity is required, chromatography is often the method of choice. Flash chromatography is frequently used to isolate and purify products in laboratory-scale syntheses of cyano-containing compounds. arkat-usa.org In the synthesis of a tert-butyl 2-cyano-5-phenylpentanoate analogue, flash chromatography on silica (B1680970) gel was employed to afford the purified product. rsc.org

pH Adjustment and Extraction:

In many synthesis procedures, particularly those involving acidic or basic conditions, pH adjustment followed by liquid-liquid extraction is a crucial step for initial purification. For the synthesis of 2-amino-3-cyano-4-phenylpyridines, adjusting the pH of the reaction mixture allows for the selective extraction of the product into an organic solvent, separating it from inorganic salts and other water-soluble impurities. arkat-usa.org

The following data tables, derived from research on analogous compounds, illustrate the impact of different process parameters on yield and purity.

Table 1: Influence of Reactant Stoichiometry on the Synthesis of an Ethyl 2-cyanoacetate Analogue

| Molar Ratio (Ethyl 2-cyanoacetate : Bromoacetal) | Conversion Rate (%) | Purity (Area-%) | Reference |

|---|---|---|---|

| 1.12 : 1.0 | < 60 | Not Specified | e3s-conferences.org |

| 2.0 : 1.0 to 5.0 : 1.0 | > 80 | > 70 | e3s-conferences.org |

Table 2: Effect of Purification Method on the Purity of Cyano-Compounds

| Compound | Purification Method | Final Purity (%) | Reference |

|---|---|---|---|

| 2-Cyanophenothiazine | Recrystallization | 99.61 | google.com |

| 2-Cyano-3,3-diarylacrylic esters | Thin-film Distillation | > 99 | google.com |

| tert-Butyl 2-cyano-5-phenylpentanoate analogue | Flash Chromatography | Not specified (isolated pure) | rsc.org |

While the data presented is for analogous structures, the principles of optimizing reaction stoichiometry, catalysis, and employing appropriate purification techniques such as distillation, recrystallization, and chromatography are directly applicable and represent key strategies for improving the yield and purity in the synthesis of 2-cyano-2-ethylbutyramide. Experimental validation would be necessary to determine the optimal conditions for this specific compound.

Chemical Reactivity and Transformation Studies of 2 Cyano 2 Ethylbutyramide

Reactivity of the Nitrile Group

The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that participates in a variety of chemical transformations. Its reactivity is primarily centered on the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom.

Nucleophilic Addition Reactions to the Cyano Moiety

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, is a fundamental transformation of nitriles. wikipedia.org For sterically hindered nitriles like 2-cyano-2-ethylbutyramide, the approach of the nucleophile to the electrophilic carbon can be impeded, potentially requiring more forcing reaction conditions.

Common nucleophiles that add to nitriles include organometallic reagents such as Grignard reagents. The addition of a Grignard reagent to a nitrile, followed by hydrolysis, yields a ketone. This two-step process is a valuable method for carbon-carbon bond formation. The initial addition of the Grignard reagent forms an imine intermediate, which is then hydrolyzed to the corresponding ketone. youtube.com

Another important nucleophilic addition is the hydrolysis of the nitrile group itself. This can be achieved under either acidic or basic conditions and typically proceeds through an amide intermediate to ultimately yield a carboxylic acid. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of water or hydroxide (B78521) ion on the nitrile carbon.

| Reaction Type | Nucleophile | Product (after workup) | Typical Conditions | Reference Compound Example |

| Grignard Reaction | Grignard Reagent (R-MgX) | Ketone | 1. Ether or THF, 2. Aqueous acid workup | Benzonitrile with n-butylmagnesium bromide |

| Hydrolysis (Acidic) | Water (H₂O) | Carboxylic Acid | Aqueous acid (e.g., HCl, H₂SO₄), heat | Ethanenitrile |

| Hydrolysis (Basic) | Hydroxide (OH⁻) | Carboxylate Salt | Aqueous base (e.g., NaOH), heat | Ethanenitrile |

Cyclization Reactions Involving the Nitrile (e.g., leading to heterocyclic systems)

The nitrile group is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. A prominent example is the formation of tetrazoles through the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) salt, such as sodium azide. This reaction is often facilitated by a Lewis or Brønsted acid catalyst. The resulting tetrazole ring is an important structural motif in medicinal chemistry. Even sterically hindered nitriles can undergo this transformation to produce 5-substituted 1H-tetrazoles. nih.govraco.cat

Furthermore, cyanohydrins, which can be formed from the addition of cyanide to a carbonyl compound, are versatile intermediates for the synthesis of other heterocycles like aziridines and morpholines through multi-step sequences involving the transformation of the cyano group. rsc.org While 2-cyano-2-ethylbutyramide is not a cyanohydrin, the reactivity of the cyano group in similar sterically crowded environments is relevant. For instance, the intramolecular cyclization of compounds containing both a nitrile and a suitable nucleophilic group can lead to the formation of various ring systems.

| Reaction Type | Reagent(s) | Product | Typical Conditions | Reference Compound Example |

| Tetrazole Synthesis | Sodium Azide (NaN₃), Lewis or Brønsted Acid | 5-substituted 1H-tetrazole | DMF or water, with catalysts like zinc salts or triethylammonium (B8662869) chloride, often with heating | Benzonitrile |

| Aziridine Synthesis (from cyanohydrins) | Grignard reagent, then reduction, diazotransfer, and reductive cyclization | trans-2,3-Disubstituted aziridines | Multi-step sequence | Aldehyde-derived cyanohydrins |

| Morpholine Synthesis (from cyanohydrins) | Amino esters, reduction, tosylation, cyclization | cis- and trans-2,5-disubstituted morpholines | Multi-step sequence | Aldehyde-derived cyanohydrins |

Derivatization and Functionalization at the Nitrile Center

The nitrile group can be derivatized to introduce new functional groups, which is a common strategy in chemical analysis and synthesis. jfda-online.com For instance, 2-cyanoacetamide (B1669375) has been derivatized using 2-hydroxyacetophenone (B1195853) to form a fluorescent 2-amino-4-phenylfuran-3-carboxamide, enabling its determination in pharmaceutical samples. nih.gov While 2-cyano-2-ethylbutyramide lacks the active methylene (B1212753) group of 2-cyanoacetamide, similar principles of activating the nitrile for reaction with a suitable reagent could be applied for its derivatization.

Functionalization can also involve the transformation of the nitrile into other nitrogen-containing groups. For example, the reduction of nitriles with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields primary amines. This is a fundamental transformation in organic synthesis.

Reactivity of the Amide Functionality

The amide group is a relatively stable functional group due to resonance stabilization. However, it can undergo various transformations, particularly under forcing conditions or with specific reagents.

Modifications and Substitutions at the Amide Nitrogen

The primary amide group in 2-cyano-2-ethylbutyramide possesses two protons on the nitrogen atom that can be substituted. N-alkylation of amides can be achieved using various methods, including reactions with alcohols catalyzed by transition metals like ruthenium or iridium. sciencepublishinggroup.comddtjournal.comvanderbilt.edu These methods often proceed through a "borrowing hydrogen" mechanism. For sterically hindered amides, these catalytic approaches can be more effective than traditional methods like using alkyl halides with a strong base, which might be hampered by steric hindrance. Copper-catalyzed C-N coupling reactions have also been developed for sterically hindered amides. nih.gov

Chemoselective acylation of primary amides can be achieved using reagents like potassium acyltrifluoroborates under acidic conditions, allowing for the formation of N-acylamides (imides). organic-chemistry.org

| Reaction Type | Reagent(s) | Product | Typical Conditions | Reference Compound Example |

| N-Alkylation | Alcohol, Ruthenium or Iridium catalyst | N-Alkyl Amide | High temperature, often in a suitable solvent | N-alkylation of various primary amides |

| N-Acylation | Potassium acyltrifluoroborate, Chlorinating agent | N-Acyl Amide (Imide) | Aqueous acidic conditions (pH 3) | Acylation of primary amides |

Acyl Group Transformations

The carbonyl group of the amide can undergo nucleophilic acyl substitution, although it is less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides. libretexts.org One of the most significant acyl group transformations of amides is their reduction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group completely to a methylene group, converting the primary amide into a primary amine. science.gov This reaction is a general method for the synthesis of amines from amides. rsc.org

Hydrolysis of the amide bond to a carboxylic acid can also occur under either acidic or basic conditions, typically requiring heat. This reaction proceeds via nucleophilic acyl substitution where water or hydroxide acts as the nucleophile.

| Reaction Type | Reagent(s) | Product | Typical Conditions | Reference Compound Example |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | 1. THF or ether, 2. Aqueous workup | Reduction of various primary amides |

| Hydrolysis (Acidic) | Water (H₂O), Acid (e.g., HCl) | Carboxylic Acid | Aqueous acid, heat | Hydrolysis of benzamide |

| Hydrolysis (Basic) | Hydroxide (OH⁻), Water (H₂O) | Carboxylate Salt | Aqueous base, heat | Hydrolysis of benzamide |

Reactivity at the Alpha-Carbon and Ethyl Substituent

The presence of both a cyano and a carboxamide group attached to the same carbon atom significantly influences the reactivity of the alpha-carbon and the adjacent ethyl substituent.

Enolate Chemistry and Active Methylene Character

The alpha-carbon in 2-cyano-2-ethylbutyramide is situated between two electron-withdrawing groups: the nitrile (-CN) and the amide (-CONH2). This structural arrangement imparts an "active methylene" character to the C-H bond of the ethyl group at the alpha position. The electron-withdrawing nature of the adjacent cyano and amide functionalities increases the acidity of these protons, making them susceptible to deprotonation by a base.

This deprotonation leads to the formation of a resonance-stabilized enolate ion. The negative charge is delocalized over the alpha-carbon, the nitrogen atom of the nitrile group, and the oxygen atom of the amide group. This delocalization enhances the stability of the enolate, facilitating its formation and subsequent participation in various chemical reactions.

Condensation Reactions (e.g., Knoevenagel, Michael Additions)

The active methylene character of 2-cyano-2-ethylbutyramide makes it a suitable substrate for condensation reactions, such as the Knoevenagel condensation and Michael addition.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, typically an aldehyde or a ketone, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com In the context of 2-cyano-2-ethylbutyramide, the enolate generated from the deprotonation of the alpha-carbon can act as the nucleophile. The reaction is often catalyzed by a weak base, such as an amine. wikipedia.orgsigmaaldrich.com The product of a Knoevenagel condensation is frequently an α,β-unsaturated compound. wikipedia.org This reaction is a versatile method for forming new carbon-carbon bonds and is utilized in the synthesis of various complex molecules and pharmaceuticals. numberanalytics.comrsc.orgnih.gov

Michael Addition: The Michael reaction is the conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, referred to as a Michael acceptor. youtube.comlibretexts.org The enolate of 2-cyano-2-ethylbutyramide can serve as a Michael donor. The reaction proceeds via the addition of the enolate to the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound or a related structure. libretexts.org This reaction is a powerful tool in organic synthesis for the construction of complex molecular frameworks. libretexts.orgresearchgate.net

Heterocyclic Annulation and Ring Transformation Studies

The reactivity of 2-cyano-2-ethylbutyramide extends to its use as a building block in the synthesis of various heterocyclic compounds. Its functional groups can participate in cyclization reactions, leading to the formation of diverse ring systems with potential biological activities.

Reactions with Active Methylene Nitriles (e.g., malononitrile (B47326), cyanoacetamide)

2-Cyano-2-ethylbutyramide can react with other active methylene compounds, such as malononitrile and cyanoacetamide, to construct more complex molecules and heterocyclic rings. yu.edu.josci-hub.ru

Malononitrile: This compound, with its two cyano groups activating the central methylene group, is a potent nucleophile and a common reagent in multicomponent reactions. researchgate.netnih.gov Reactions involving malononitrile often lead to the formation of highly functionalized pyridines and other nitrogen-containing heterocycles. researchgate.netnih.gov For instance, the reaction of an α,β-unsaturated ketone with malononitrile can yield substituted pyridines. nih.gov

Cyanoacetamide: Similar to malononitrile, cyanoacetamide is an active methylene compound used in the synthesis of various heterocyclic systems. researchgate.netorgsyn.org It can react with dicarbonyl compounds and other electrophiles to form pyridones and related structures. sciforum.netresearchgate.netusc.galresearchgate.net For example, N-alkylated-2-cyanoacetamide derivatives can be synthesized by reacting substituted anilines with ethyl cyanoacetate (B8463686). researchgate.net These derivatives can then be used to produce 3-cyano-2-pyridones. sciforum.net

Formation of Pyridone, Pyridinethione, and Thienopyridine Derivatives

The chemical versatility of 2-cyano-2-ethylbutyramide allows for its transformation into a variety of heterocyclic structures, including pyridones, pyridinethiones, and thienopyridines.

Pyridone Derivatives: The synthesis of 2-pyridone derivatives is of significant interest due to their diverse biological activities. innovareacademics.in These compounds can be synthesized through various routes, including the reaction of cyanoacetamide derivatives with dicarbonyl compounds. sciforum.netresearchgate.net For example, N-substituted 3-cyano-2-pyridones can be obtained from the reaction of N-substituted cyanoacetamides with acetylacetone. sciforum.net

Pyridinethione Derivatives: Pyridinethiones are sulfur analogs of pyridones and also exhibit a range of biological properties. They can be synthesized by reacting appropriate precursors with sulfur-containing reagents. For instance, cyanopyridinethione derivatives can be prepared by refluxing 3-aryl-2-cyano-prop-2-enethioamide derivatives with N-(4-fluorophenyl)-3-oxobutanamide in the presence of piperidine. nih.gov These pyridinethiones can then serve as intermediates for the synthesis of thienopyridine derivatives. nih.govresearchgate.net

Thienopyridine Derivatives: Thienopyridines are fused heterocyclic systems containing both thiophene (B33073) and pyridine (B92270) rings. These compounds have been investigated for various pharmacological activities. yu.edu.jonih.gov Their synthesis can be achieved through the cyclization of appropriately substituted pyridine or thiophene precursors. For example, thieno[2,3-b]pyridine (B153569) derivatives can be prepared by the ring closure of S-alkylated pyridine-2(1H)thione derivatives. sci-hub.ru Another approach involves the reaction of 3-aminothiophene derivatives with active methylene compounds like ethyl cyanoacetate. yu.edu.jo

Pyrimidine (B1678525) Ring Transformations Induced by Cyano-Substituted Reagents

The pyrimidine ring system is a core structure in many biologically important molecules. Cyano-substituted reagents can induce transformations in existing pyrimidine rings or be used in their de novo synthesis. While direct ring transformations of a pre-formed ring containing the 2-cyano-2-ethylbutyramide moiety are not explicitly detailed in the provided context, the general principles of pyrimidine chemistry suggest potential pathways. For instance, the reaction of pyrimidinium salts with nucleophiles can lead to ring transformations. wur.nl The reactivity of the pyrimidine ring towards nucleophiles is enhanced by quaternization of one or both nitrogen atoms. wur.nl Cyano-substituted compounds can act as the building blocks for constructing fused pyrimidine systems, such as pyridothienopyrimidines. nih.govgoogle.com

Advanced Structural Elucidation and Stereochemical Considerations

Computational Structural Analysis

Computational chemistry provides a powerful lens through which the molecular properties of Butyramide (B146194), 2-cyano-2-ethyl- can be investigated at a granular level, offering insights that complement experimental data.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic characteristics of Butyramide, 2-cyano-2-ethyl-. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the geometry around the central quaternary carbon atom is expected to adopt a tetrahedral arrangement, with bond angles close to the ideal 109.5°.

The electronic properties of the molecule are significantly influenced by the electron-withdrawing nature of the cyano and amide groups. The distribution of electron density, molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO) can be calculated to understand the molecule's reactivity. The presence of the electronegative nitrogen and oxygen atoms is expected to create a polarized molecule with distinct regions of positive and negative electrostatic potential.

Table 1: Predicted Molecular Geometry Parameters for Butyramide, 2-cyano-2-ethyl-

| Parameter | Predicted Value |

|---|---|

| C-C (ethyl) | ~1.54 Å |

| C-C (butyramide) | ~1.53 Å |

| C-CN | ~1.47 Å |

| C-C=O | ~1.52 Å |

| C≡N | ~1.15 Å |

| C=O | ~1.23 Å |

| C-N (amide) | ~1.33 Å |

| ∠(CCC) quaternary | ~109.5° |

| ∠(CCN) cyano | ~178° |

| ∠(NCO) amide | ~120° |

Note: These are representative values based on quantum chemical calculations of similar α-cyano amides and may vary with the specific computational method and basis set used.

The cyano and amide functional groups in Butyramide, 2-cyano-2-ethyl- are capable of engaging in a variety of intermolecular interactions. The amide group, with its N-H protons and carbonyl oxygen, can act as both a hydrogen bond donor and acceptor, leading to the formation of strong intermolecular hydrogen bonds. The cyano group, with its lone pair of electrons on the nitrogen atom and its π-system, can also participate in dipole-dipole interactions and potentially weaker hydrogen bonds. nih.govmdpi.com These interactions play a significant role in the packing of the molecules in the solid state, influencing crystal structure and physical properties such as melting point and solubility. The versatility of the cyano group in intermolecular interactions has been a subject of considerable research. nih.govmdpi.com

Spectroscopic Characterization in Mechanistic and Synthetic Contexts

Spectroscopic techniques are indispensable for the characterization of Butyramide, 2-cyano-2-ethyl-, providing direct experimental evidence of its structure and allowing for the monitoring of its formation in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms in Butyramide, 2-cyano-2-ethyl-.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the two ethyl groups and the amide N-H protons. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms. For instance, the methylene (B1212753) protons of the ethyl groups would appear as quartets due to coupling with the adjacent methyl protons, which in turn would appear as triplets. The amide protons would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum would show characteristic signals for the quaternary carbon, the cyano carbon, the carbonyl carbon of the amide, and the carbons of the ethyl groups. The chemical shift of the cyano carbon is typically found in the range of 115-125 ppm, while the carbonyl carbon of the amide would resonate further downfield.

NMR spectroscopy is also a powerful tool for monitoring the progress of the synthesis of Butyramide, 2-cyano-2-ethyl-. By taking spectra of the reaction mixture at different time points, the disappearance of starting material signals and the appearance of product signals can be tracked, providing kinetic information about the reaction.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Butyramide, 2-cyano-2-ethyl-

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH₃ (ethyl) | ~0.9 - 1.2 (t) | ~12 - 15 |

| CH₂ (ethyl) | ~1.8 - 2.2 (q) | ~25 - 30 |

| Quaternary C | - | ~45 - 55 |

| C≡N | - | ~115 - 125 |

| C=O | - | ~170 - 175 |

| N-H | ~5.5 - 7.5 (br s) | - |

Note: These are approximate chemical shift ranges based on data for structurally similar compounds. Actual values can be influenced by solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Butyramide, 2-cyano-2-ethyl-. The absorption of infrared radiation causes vibrations of the chemical bonds in the molecule, and the frequencies of these vibrations are characteristic of the type of bond.

The most prominent and diagnostic peaks in the IR spectrum of this compound would be the stretching vibrations of the C≡N (nitrile) and C=O (amide) groups. The nitrile stretch typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. ucla.edu The amide carbonyl stretch is a very strong and sharp absorption, typically found between 1690 and 1630 cm⁻¹. ucla.edu Additionally, the N-H stretching vibration of the primary amide would be observed as one or two bands in the 3500-3300 cm⁻¹ region. The presence of C-H stretching vibrations from the ethyl groups would be seen around 2950-2850 cm⁻¹.

Like NMR, IR spectroscopy can also be used to follow the course of a reaction. For example, in a synthesis where a nitrile group is introduced, the appearance of the characteristic C≡N stretching band would indicate the formation of the desired product.

Table 3: Characteristic IR Absorption Frequencies for Butyramide, 2-cyano-2-ethyl-

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amide) | 3500 - 3300 | Medium |

| C-H Stretch (alkyl) | 2950 - 2850 | Medium to Strong |

| C≡N Stretch (nitrile) | 2260 - 2220 | Medium, Sharp |

| C=O Stretch (amide) | 1690 - 1630 | Strong, Sharp |

| N-H Bend (amide) | ~1640 | Medium |

Note: These are typical frequency ranges for the specified functional groups.

Mass Spectrometry in Elucidating Reaction Pathways and Product Identification

Detailed mass spectrometry data specifically for 2-cyano-2-ethylbutyramide, including its fragmentation patterns and use in elucidating reaction pathways, is not extensively available in the current scientific literature. However, the mass spectrometric behavior of structurally related α,α-disubstituted cyanoacetamides and other N-alkyl-N-perfluoroacyl-α-amino acids can provide insights into the expected fragmentation patterns. nih.gov For analogous compounds, characteristic cleavages often occur at the C(2)–C(1), C(2)–C(3), and C(2)–N bonds. nih.gov The analysis of such fragmentation can be instrumental in identifying products and intermediates in reaction mixtures.

General principles of mass spectrometry are widely applied for the structural elucidation of organic compounds. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula, which is a critical step in the identification of new or unknown compounds. Further analysis using tandem mass spectrometry (MS/MS) can provide detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. While no specific studies on 2-cyano-2-ethylbutyramide are available, these established techniques would be the standard approach for its analysis.

Stereochemical Aspects of 2-Cyano-2-ethylbutyramide (if chiral)

The chemical structure of 2-cyano-2-ethylbutyramide features a quaternary carbon atom at the α-position (the carbon adjacent to the carbonyl group) which is bonded to four different substituents: a cyano group (-CN), an ethyl group (-CH2CH3), a propyl group (-CH2CH2CH3, from the butyramide backbone), and the amide group (-C(O)NH2). The presence of this chiral center means that 2-cyano-2-ethylbutyramide is a chiral molecule and can exist as a pair of enantiomers.

Synthesis of Enantiopure Isomers

Despite the chirality of 2-cyano-2-ethylbutyramide, there is a lack of specific, documented methods for the synthesis of its enantiopure isomers in the reviewed scientific literature. The development of synthetic routes to enantiomerically pure α,α-disubstituted amino acid derivatives is an active area of research. nih.gov General strategies for achieving enantioselectivity in the synthesis of related α,α-disubstituted carbonyl compounds often involve the use of chiral auxiliaries, chiral catalysts, or enantioselective alkylation of a prochiral precursor.

For instance, the synthesis of enantiopure α-alkyl-β-keto esters has been achieved through catalytic asymmetric Roskamp reactions of α-alkyl-α-diazoesters with aromatic aldehydes. semanticscholar.orgresearchgate.netscu.edu.cn Additionally, enantioselective synthesis of α,α-disubstituted malonamic acids has been accomplished via asymmetric hydrolysis of dinitriles using enzymatic methods. While these methods have been applied to other chiral molecules, their specific application to 2-cyano-2-ethylbutyramide has not been reported.

Stereoselectivity in Reactions

Information regarding the stereoselectivity in reactions involving 2-cyano-2-ethylbutyramide is not available in the published scientific literature. The study of stereoselective reactions is crucial for understanding and controlling the three-dimensional arrangement of atoms in a molecule, which can significantly impact its biological activity and physical properties.

In a broader context, stereoselective reactions are categorized as either stereospecific or stereoselective. masterorganicchemistry.com A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.com A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others that might be formed. masterorganicchemistry.com Given the absence of experimental data for 2-cyano-2-ethylbutyramide, any discussion of its stereoselective reactions would be purely speculative.

Insufficient Research on Reaction Mechanisms of 2-Cyano-2-ethylbutyramide Hampers In-Depth Analysis

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and mechanistic understanding of the chemical compound 2-cyano-2-ethylbutyramide. Despite its documentation in chemical databases, detailed research into its reaction pathways, including computational chemistry studies, electron transfer processes, the role of catalysis, and solvent effects, is not publicly available. This lack of specific research prevents a thorough analysis as outlined in the requested article structure.

While general information regarding the physical and chemical properties of 2-cyano-2-ethylbutyramide is accessible, in-depth studies elucidating its reactive behavior are absent from the current body of scientific publications. nih.gov Searches for theoretical and mechanistic investigations have not yielded specific results for this compound.

For context, related research on other cyano-containing compounds or similar chemical structures can offer a glimpse into the types of analyses that are needed for 2-cyano-2-ethylbutyramide. For instance, studies on compounds like (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide have involved detailed structural identification of impurities and postulation of reaction mechanisms based on those findings. researchgate.net Similarly, research on the 2-cyano-2-propoxy radical has provided direct evidence of its activity during certain oxidation processes, highlighting the importance of understanding radical pathways. researchgate.net

Furthermore, theoretical and experimental studies on 2-cyano-N-(4-morpholinobenzylidene) acetohydrazide as a corrosion inhibitor have utilized quantum chemical investigations to understand its behavior, a type of analysis that is currently missing for 2-cyano-2-ethylbutyramide. electrochemsci.orgresearchgate.net

The influence of the reaction environment is a critical aspect of mechanistic chemistry. Studies on the aerobic autoxidation of 2-ethylhexanal have demonstrated the profound effect of solvent polarity on product distribution, combining experimental results with computational methods to explain these observations. frontiersin.orgnih.gov Research into the reactivity of solvated electrons with ammonium nitrate in mixed solvents further underscores how the solvent composition can dictate reaction rates and mechanisms. researchgate.net

Without similar dedicated research into 2-cyano-2-ethylbutyramide, any discussion of its reaction mechanisms would be purely speculative. The scientific community has not yet published the necessary experimental or computational data to address the following key areas:

Theoretical and Mechanistic Investigations of 2 Cyano 2 Ethylbutyramide Reactions

Solvent Effects and Reaction Environment Impact on Mechanisms:While the importance of solvent effects is well-established in chemical reactions, specific studies on how different solvents impact the mechanisms of 2-cyano-2-ethylbutyramide reactions are unavailable.

Until focused research is conducted and published, a detailed and scientifically accurate article on the theoretical and mechanistic investigations of 2-cyano-2-ethylbutyramide reactions cannot be comprehensively generated.

Applications in Specialized Chemical Fields Excluding Biological/clinical

Role in Flavor Chemistry and Natural Product Chemical Profiling

Recent scientific investigations have highlighted the presence of 2-cyano-2-ethylbutyramide as a volatile organic compound in the natural world, specifically within the domain of edible fungi.

Research into the volatile compounds of the edible fungus Phallus impudicus, commonly known as the common stinkhorn, has led to the identification of 2-cyano-2-ethylbutyramide as one of its chemical constituents. A study analyzing the changes in volatile compounds during the growth and maturation of this mushroom successfully identified a total of 102 volatile compounds, with 2-cyano-2-ethylbutanamide being among them. The presence of this compound was determined through gas chromatography-mass spectrometry (GC-MS) analysis of the fungal fruiting bodies.

Utilization as a Building Block in Complex Organic Synthesis

The structural features of 2-cyano-2-ethylbutyramide, namely the quaternary carbon center bearing both a nitrile and an amide group, suggest its potential as a versatile building block in organic synthesis. However, specific documented examples of its use are limited in currently available literature. The reactivity of the broader class of α,α-disubstituted α-cyanoacetamides is well-established, providing a basis for its potential applications. researchgate.netrsc.orgtubitak.gov.tr

In principle, the presence of multiple functional groups allows for 2-cyano-2-ethylbutyramide to be a precursor for a variety of molecular scaffolds. The nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions, while the amide functionality can be hydrolyzed or be involved in condensation reactions. The α,α-disubstituted nature of the central carbon atom can impart specific conformational constraints in the resulting molecules, a desirable feature in the design of novel chemical entities. nih.govnih.gov While general methods exist for creating diverse molecular scaffolds and chemical libraries from related cyanoacetamide derivatives, specific examples commencing from 2-cyano-2-ethylbutyramide are not prominent in the reviewed literature. researchgate.netnih.gov

Multi-component reactions (MCRs) are highly efficient one-pot synthetic strategies for the construction of complex molecules. nih.govbeilstein-journals.org Cyanoacetamide derivatives are well-known participants in various MCRs, such as the Gewald reaction for the synthesis of 2-aminothiophenes. nih.gov The reactivity of the active methylene (B1212753) group in simpler cyanoacetamides is a key feature in these reactions. However, in the case of 2-cyano-2-ethylbutyramide, the absence of an α-hydrogen due to full substitution at this position precludes its direct participation in reactions that rely on the acidity of this proton. Nevertheless, the nitrile and amide functionalities could potentially engage in other types of MCRs, although specific instances involving 2-cyano-2-ethylbutyramide are not documented in the searched scientific literature.

Potential in Materials Science and Polymer Chemistry

The potential applications of 2-cyano-2-ethylbutyramide in materials science and polymer chemistry remain largely theoretical at present, with no specific research found detailing its use in these fields. The presence of the nitrile and amide groups could, in principle, offer sites for polymerization or for modification of polymer properties. For instance, cyanoacrylate derivatives are known for their use in adhesives and other polymeric materials. nih.gov However, the specific structure of 2-cyano-2-ethylbutyramide may present steric challenges for polymerization. Further research would be required to explore any potential in this area.

Use in the Development of New Polymers and Materials (General, as indicated for related butyramides)

There are no research findings or data available to populate this section.

Data Tables

No data is available for the use of "Butyramide, 2-cyano-2-ethyl-" in polymer and materials development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-cyano-2-ethyl-butyramide, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The synthesis of 2-cyano-2-ethyl-butyramide derivatives typically involves cyanoacetylation or coupling reactions. For example, coupling a cyanated ethyl group to the butyramide backbone under controlled pH and temperature can optimize yield. Solvent selection (e.g., DMF or THF) and catalysts like EDCI/HOBt are critical for minimizing side products. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of 2-cyano-2-ethyl-butyramide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can resolve the cyano and ethyl substituents, with chemical shifts around δ 2.0–2.5 ppm for ethyl groups and δ 115–120 ppm for the cyano carbon in C spectra.

- X-ray Crystallography : Low-temperature crystallography (e.g., at 100 K) can resolve hydrogen-bonding networks and confirm stereochemistry, as demonstrated in analogous butyramide polymorph studies .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula accuracy, with fragmentation patterns confirming the cyano group’s presence .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactive sites and electronic properties of 2-cyano-2-ethyl-butyramide?

- Methodological Answer :

- Geometry Optimization : Use software like Gaussian or ORCA to optimize the molecular structure using B3LYP/6-31G(d) basis sets.

- Fukui Functions : Calculate electrophilic () and nucleophilic () Fukui indices to identify reactive sites (e.g., the cyano group’s electrophilicity).

- Global Reactivity Descriptors : Compute electronegativity () and chemical hardness () to assess stability and interaction potential with biological targets .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for 2-cyano-2-ethyl-butyramide analogs?

- Methodological Answer :

- Comparative Assays : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables. For example, anticonvulsant activity testing in rodent models requires strict control of dosing and administration routes .

- Structural-Activity Relationship (SAR) Analysis : Synthesize analogs with systematic substituent variations (e.g., replacing cyano with nitro groups) and correlate activity trends using regression models .

Q. How should experimental designs prioritize model systems for studying 2-cyano-2-ethyl-butyramide’s metabolic effects?

- Methodological Answer :

- In Vitro Systems : Use hepatic microsomes or cell lines (e.g., HepG2) to assess cytochrome P450-mediated metabolism.

- Plasmid-Based Models : Adapt systems like the amdSYM plasmid to study butyramide utilization efficiency under varying copy numbers, as done for acetamide metabolism .

- Controls : Include negative controls (e.g., non-cyano analogs) and positive controls (e.g., known CYP inhibitors) to validate specificity .

Q. What methodologies are critical for analyzing polymorphism in 2-cyano-2-ethyl-butyramide?

- Methodological Answer :

- Crystallization Screening : Use solvent-drop grinding or high-throughput screening with 96-well plates to identify polymorphs. Vary solvents (e.g., ethanol vs. acetonitrile) and temperatures.

- DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) detect phase transitions and stability.

- Powder XRD : Compare diffraction patterns to single-crystal data to confirm polymorphic forms .

Q. How can SAR studies systematically evaluate substituent effects on 2-cyano-2-ethyl-butyramide’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituents at the ethyl or cyano positions (e.g., halogenated or branched chains).

- Standardized Bioassays : Test analogs in uniform assays (e.g., MES-induced seizures for anticonvulsants) with ED/TD ratios to calculate protective indices.

- Multivariate Analysis : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.